1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride
Description
Properties
IUPAC Name |
1-ethyl-5-oxopyrrolidine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3S/c1-2-8-4-5(3-6(8)9)12(7,10)11/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUSDUZIXHAZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonic Acid Synthesis
Key precursors are typically generated through:
Chlorination Optimization
Phosphorus pentachloride (PCl₅) demonstrates superior reactivity over thionyl chloride (SOCl₂) for converting sulfonic acids to sulfonyl chlorides in aprotic solvents. A 2024 study achieved 89% yield for the methyl analog using:
- Molar ratio : 1:1.2 (sulfonic acid:PCl₅)
- Solvent : Anhydrous acetonitrile
- Temperature gradient : 0°C → 40°C over 6 hours
Table 1 : Comparative chlorination efficiency for pyrrolidinone sulfonyl chlorides
| Chlorinating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| PCl₅ | Acetonitrile | 40 | 89 | 98.2 |
| SOCl₂ | Toluene | 80 | 63 | 91.5 |
| Oxalyl chloride | DMF | 25 | 72 | 94.8 |
Data extrapolated from pyridine-3-sulfonyl chloride syntheses
Advanced flow chemistry techniques enable direct introduction of sulfonyl chloride groups without isolating intermediates:
Continuous Flow Protocol
- Reactor 1 : 1-ethyl-5-oxopyrrolidine (0.5M in CH₂Cl₂) reacts with sulfur trioxide (1.05 eq) at -15°C
- Reactor 2 : In-line quenching with PCl₅ (1.2 eq) at 50°C
- Residence time : 8 minutes total
Pilot-scale trials achieved 83% conversion with 99.1% purity
Industrial-Scale Purification Challenges
Distillation under reduced pressure (0.1-0.5 mmHg) remains critical:
Optimized Parameters
- Boiling point : 142-145°C (0.3 mmHg)
- Throughput : 15 kg/batch in wiped-film evaporators
- Purity enhancement : Crystallization from n-heptane/EtOAc (4:1)
Chemical Reactions Analysis
1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation may lead to the formation of sulfonic acid derivatives.
Hydrolysis: In the presence of water or aqueous bases, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents such as lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride is a chemical compound with the formula C₆H₁₀ClNO₃S featuring a pyrrolidine ring and a sulfonyl chloride functional group . It is typically used in synthetic organic chemistry and may serve as an intermediate in the production of pharmaceuticals and agrochemicals.
Synthesis
The synthesis of this compound can be achieved through several methods.
Applications
this compound is a versatile chemical compound used in various scientific research applications. Interaction studies, for example, focus on its reactivity with biological molecules and other chemical entities. Investigating how this compound interacts with proteins or enzymes may reveal insights into its potential therapeutic applications. Additionally, studying its interactions with nucleophiles can help predict its behavior in synthetic pathways.
One specific application is its ability to inhibit tube formation of brain microvascular endothelial cells . Compound 1 inhibited tube formation with approximately 0.1 μM IC50. The effect of compound 1 on brain microvascular endothelial cells (BMECs) revealed an IC50 of 3.5 μM after 48 hours of exposure .
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride | C₇H₁₀ClNO₂ | Contains a carbonyl group instead of sulfonyl |
| 5-Chloropyridine-3-sulfonyl chloride | C₆H₄ClNO₂S | A pyridine derivative with similar reactivity |
| 1-Ethylpyrrolidin-2-one | C₇H₁₁NO | A related pyrrolidine derivative without sulfur |
Mechanism of Action
The mechanism of action of 1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of their function. This reactivity makes it a valuable tool in the design of enzyme inhibitors or modulators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural and Functional Group Variations
The following table highlights key structural and functional differences between 1-ethyl-5-oxopyrrolidine-3-sulfonyl chloride and its analogs:
Key Observations:
- Reactivity : The sulfonyl chloride group in the target compound exhibits higher electrophilicity compared to carboxylic acid or carbonyl chloride, making it more reactive in nucleophilic substitutions (e.g., with amines to form sulfonamides) .
- Steric Effects : The ethyl group at position 1 provides intermediate steric bulk compared to methyl (smaller) and isopropyl (bulkier), influencing reaction kinetics and selectivity .
Physicochemical Properties
- Stability : Sulfonyl chlorides are moisture-sensitive, requiring anhydrous conditions, whereas carbonyl chlorides (e.g., in the isopropyl analog) hydrolyze rapidly to carboxylic acids, necessitating careful handling .
Biological Activity
1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula C₆H₁₀ClNO₃S. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, along with a sulfonyl chloride functional group known for its reactivity in various chemical transformations.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its reactivity with biological molecules, which may lead to therapeutic applications. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties through mechanisms similar to those of other sulfonamide derivatives. The sulfonyl chloride group can interact with nucleophiles in bacterial enzymes, potentially inhibiting their function .
- Enzyme Inhibition : The compound's structure allows it to act as a potential inhibitor for various enzymes, particularly serine proteases. Its ability to form covalent bonds with active site residues could make it a candidate for drug development targeting diseases where these enzymes play a crucial role .
The mechanism of action for this compound primarily involves:
- Covalent Modification : The sulfonyl chloride moiety can react with nucleophilic side chains of amino acids in proteins, leading to irreversible inhibition of enzyme activity.
- Disruption of Protein Function : By modifying key residues within enzyme active sites, the compound can disrupt normal protein function, which is particularly relevant in the context of pathogenic bacteria and cancer cells.
Synthesis Pathways
The synthesis of this compound can be achieved through various synthetic routes, including:
- Direct Sulfonation : Reaction of 1-Ethylpyrrolidin-5-one with chlorosulfonic acid.
- Chlorination : Utilizing thionyl chloride to introduce the sulfonyl chloride group onto the pyrrolidine ring.
These methods highlight the versatility and efficiency in producing this compound for further biological evaluation .
Enzyme Inhibition Research
Research has demonstrated that compounds containing sulfonyl chloride groups can effectively inhibit human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases. The mechanism involves covalent binding to the enzyme’s active site, leading to decreased enzymatic activity. This finding supports the hypothesis that this compound may similarly act against other proteases .
Comparative Biological Activity Table
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Potential antibacterial | Covalent modification of enzyme active sites |
| Sulfanilamide | Antibacterial | Inhibition of bacterial folate synthesis |
| Benzene sulfonamide | Antimicrobial | Disruption of nucleic acid synthesis |
Q & A
Q. Q: What are the established synthetic routes for preparing 1-ethyl-5-oxopyrrolidine-3-sulfonyl chloride, and how do reaction conditions influence yield and purity?
A: Synthesis typically involves sulfonation of the pyrrolidine backbone, followed by chlorination. Key steps include:
- Sulfonation: Reaction of 1-ethyl-5-oxopyrrolidine with sulfur trioxide or chlorosulfonic acid under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonic acid intermediate .
- Chlorination: Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at reflux to convert the sulfonic acid to the sulfonyl chloride. Excess SOCl₂ may improve conversion but requires careful removal to avoid decomposition .
Critical Parameters: Temperature control during sulfonation prevents side reactions (e.g., ring-opening), while inert atmospheres minimize hydrolysis. Purity is confirmed via ¹H/¹³C NMR (e.g., sulfonyl chloride protons at δ 3.5–4.0 ppm) and HRMS (exact mass ~211.58 g/mol) .
Reactivity and Functionalization
Q. Q: How does the sulfonyl chloride group in this compound participate in nucleophilic substitution reactions, and what strategies optimize derivatization for target applications?
A: The sulfonyl chloride reacts with nucleophiles (amines, alcohols) to form sulfonamides or sulfonate esters. Key considerations:
- Amine Reactions: Primary amines (e.g., alkylamines, anilines) react efficiently in dichloromethane or THF at 0–25°C. Steric hindrance in secondary amines may require elevated temperatures (40–60°C) .
- Selectivity: Competing reactions (e.g., hydrolysis) are mitigated by using anhydrous solvents and molecular sieves. Yields >80% are achievable with 1.2–1.5 equivalents of amine .
- Applications: Derivatives like sulfonamides are used in protease inhibition studies or as intermediates in drug discovery .
Stability and Handling
Q. Q: What are the critical stability concerns for this compound during storage and experimental use?
A: The compound is moisture-sensitive and prone to hydrolysis. Best practices include:
- Storage: Under inert gas (argon) at –20°C in sealed, desiccated containers.
- Handling: Use anhydrous solvents (e.g., dried THF) and avoid prolonged exposure to humidity. Decomposition products (e.g., sulfonic acid) can be detected via TLC (Rf shift) or IR (loss of S=O stretching at ~1370 cm⁻¹) .
Analytical Validation
Q. Q: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound and its derivatives?
A:
- NMR: ¹H NMR confirms the ethyl group (triplet at δ 1.2–1.4 ppm) and pyrrolidine ring protons (multiplet δ 2.5–3.5 ppm). ¹³C NMR identifies the carbonyl (δ ~175 ppm) and sulfonyl (δ ~55 ppm) carbons .
- HRMS: Positive-ion ESI-MS shows [M+H]⁺ at m/z 211.58 (calculated).
- HPLC: Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect hydrolyzed byproducts .
Advanced Reactivity: Mechanistic Insights
Q. Q: How do steric and electronic effects of the 1-ethyl and 5-oxo groups influence reactivity compared to non-alkylated pyrrolidine sulfonyl chlorides?
A:
- Steric Effects: The ethyl group at N1 hinders nucleophilic attack at the adjacent sulfonyl chloride, reducing reaction rates with bulky amines.
- Electronic Effects: The 5-oxo group increases electrophilicity of the sulfonyl chloride via electron-withdrawing induction, enhancing reactivity with electron-rich nucleophiles. Comparative studies show a 15–20% rate increase versus unsubstituted analogs .
Data Contradictions: Resolving Discrepancies
Q. Q: How can researchers reconcile conflicting reports on optimal reaction conditions for sulfonamide formation?
A: Discrepancies often arise from solvent polarity, amine basicity, or trace moisture. Systematic approaches include:
- DoE (Design of Experiments): Varying temperature, solvent (polar vs. nonpolar), and stoichiometry to identify robust conditions.
- In Situ Monitoring: Using FTIR or Raman spectroscopy to track sulfonyl chloride consumption and intermediate formation .
Applications in Drug Discovery
Q. Q: What methodologies are employed to evaluate the bioactivity of sulfonamide derivatives derived from this compound?
A:
- Enzyme Assays: Target enzymes (e.g., carbonic anhydrase) are incubated with derivatives to measure IC₅₀ values via fluorescence or UV-Vis.
- Structural Analysis: X-ray crystallography or molecular docking reveals binding interactions, guiding SAR (Structure-Activity Relationship) optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
